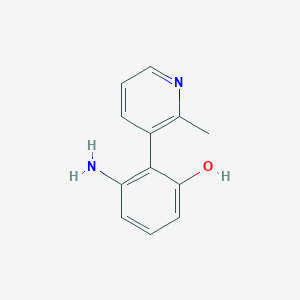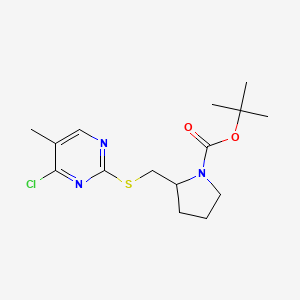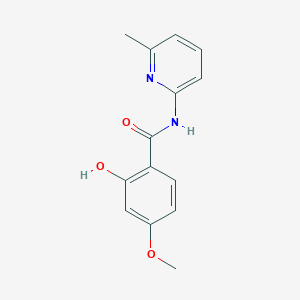
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol is a chemical compound with the molecular formula C17H19ClN2OS and a molecular weight of 334.871 g/mol . This compound belongs to the phenothiazine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenothiazine core structure.
Chlorination: The phenothiazine core is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Alkylation: The chlorinated phenothiazine is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dimethylamino propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the phenothiazine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Applications De Recherche Scientifique
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors (D2) and serotonin receptors (5-HT2A), which are implicated in the regulation of mood and behavior.
Pathways Involved: By antagonizing these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its antipsychotic and sedative effects.
Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 1st position and the dimethylamino propyl group at the 10th position contribute to its unique receptor binding profile and therapeutic effects .
Propriétés
Numéro CAS |
63834-01-5 |
|---|---|
Formule moléculaire |
C18H21ClN2O2S |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]-1-methoxyphenothiazin-3-ol |
InChI |
InChI=1S/C18H21ClN2O2S/c1-20(2)7-4-8-21-14-9-12(19)5-6-16(14)24-17-11-13(22)10-15(23-3)18(17)21/h5-6,9-11,22H,4,7-8H2,1-3H3 |
Clé InChI |
NQBIIZCLITWWOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC(=CC(=C31)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)



![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)


![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)



